2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is a complex organic compound with a unique structure that includes a quinoline moiety fused with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzaldehyde derivatives under acidic conditions, followed by cyclization and bromination steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to the inhibition of key cellular processes. The compound’s quinoline moiety allows it to intercalate into DNA, disrupting replication and transcription . Additionally, it may inhibit enzymes involved in cell signaling pathways, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler analog with a wide range of applications in medicinal chemistry and materials science.
Phenanthridine: Another nitrogen-containing heterocycle with similar biological activities.
Acridine: Known for its use in dye chemistry and as an antimicrobial agent.
Uniqueness
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide is unique due to its fused quinoline and phenyl structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H20BrNO |
---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C27H20NO.BrH/c29-27(23-14-12-21(13-15-23)20-7-2-1-3-8-20)19-28-18-6-11-25-24-10-5-4-9-22(24)16-17-26(25)28;/h1-18H,19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WYLVEYZGEBPDKI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC=CC4=C3C=CC5=CC=CC=C54.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.